Bpd-DA
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Overview
Description
Benzoporphyrin derivative diacid (Bpd-DA) is a compound that belongs to the class of benzoporphyrin derivatives. These compounds are known for their photodynamic properties, making them useful in various medical and scientific applications, particularly in photodynamic therapy (PDT) for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoporphyrin derivative diacid involves the reaction of porphyrin precursors with specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of benzoporphyrin derivative diacid typically involves large-scale synthesis using automated reactors. The process includes the purification of the compound through techniques such as chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzoporphyrin derivative diacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzoporphyrin structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoporphyrin derivatives, which can be further utilized in different applications .
Scientific Research Applications
Benzoporphyrin derivative diacid has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions.
Biology: Employed in studies related to cellular imaging and tracking.
Medicine: Widely used in photodynamic therapy for treating cancers and other diseases.
Industry: Utilized in the development of photodynamic materials and coatings.
Mechanism of Action
The mechanism of action of benzoporphyrin derivative diacid in photodynamic therapy involves the absorption of light, leading to the generation of reactive oxygen species (ROS). These ROS cause damage to cellular components, leading to cell death. The compound targets cellular structures such as mitochondria and lysosomes, disrupting their function and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Benzoporphyrin derivative monoacid (Bpd-MA)
- Benzoporphyrin derivative monoacid ring A (Bpd-MA ring A)
- Benzoporphyrin derivative monoacid ring B (Bpd-MB ring B)
Uniqueness
Benzoporphyrin derivative diacid is unique due to its higher photodynamic activity compared to its monoacid counterparts. This increased activity is attributed to the presence of two carboxylic acid groups, which enhance its ability to generate reactive oxygen species and improve its efficacy in photodynamic therapy .
Properties
CAS No. |
121310-58-5 |
---|---|
Molecular Formula |
C40H40N4O8 |
Molecular Weight |
704.8 g/mol |
IUPAC Name |
3-[(23S,24R)-9-(2-carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid |
InChI |
InChI=1S/C40H40N4O8/c1-8-22-19(2)28-16-33-26-12-9-25(38(49)51-6)37(39(50)52-7)40(26,5)34(44-33)18-29-21(4)24(11-14-36(47)48)32(43-29)17-31-23(10-13-35(45)46)20(3)27(42-31)15-30(22)41-28/h8-9,12,15-18,37,41,43H,1,10-11,13-14H2,2-7H3,(H,45,46)(H,47,48)/t37-,40+/m0/s1 |
InChI Key |
IGMUDTDLAMQZRT-OMBCEYFDSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]6([C@@H](C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C |
Origin of Product |
United States |
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